

An In-Depth Technical Guide to 9-Anthraldoxime: From Discovery to Modern Applications

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Compound of Interest

| | |
|----------------|-----------------|
| Compound Name: | 9-Anthraldoxime |
| CAS No.: | 1942-19-4 |
| Cat. No.: | B1179985 |

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **9-Anthraldoxime**, a pivotal molecule in synthetic organic chemistry. From its initial discovery and the elucidation of its isomeric forms to its contemporary applications as a versatile synthetic intermediate, this document traces the scientific journey of this unique compound. We delve into the historical context of its synthesis, provide detailed classical and modern preparatory protocols, and present a thorough characterization, including key physical and spectroscopic data. This guide is intended to serve as a valuable resource for researchers leveraging **9-Anthraldoxime** in areas such as medicinal chemistry, materials science, and novel ligand design.

Introduction: The Significance of 9-Anthraldoxime

9-Anthraldoxime is an organic compound that has garnered significant interest within the scientific community due to its unique structural features and versatile reactivity. As an oxime

derivative of 9-anthraldehyde, it serves as a crucial building block for the synthesis of a wide array of more complex molecules. Its applications are particularly notable in the preparation of various cyclic and heterocyclic compounds, such as isoxazoles, isoxazolines, and isoxazolidines.[1] Furthermore, it can be readily converted into other functional groups, including aldehydes, amides, amines, and nitriles, making it a valuable tool in multi-step organic syntheses.[1] The stable 9-anthracenenitrile oxide, easily generated from **9-anthraldoxime**, is a particularly useful 1,3-dipole for cycloaddition reactions, further expanding its synthetic utility.[1]

A Historical Perspective: The Discovery and Early Characterization

The first documented synthesis of **9-Anthraldoxime** was reported in 1935 by Hinkel and his collaborators.[1] This initial work laid the foundation for future investigations into the compound's properties and reactivity. Shortly thereafter, in 1938, Fieser and Hartwell developed an alternative synthetic procedure that afforded the desired product in a high yield of 93%.[1]

A significant advancement in the understanding of **9-Anthraldoxime** came in 1955 with the work of Meek and Dann, who successfully prepared and characterized both the syn and anti isomers of the molecule.[2] Their research provided crucial insights into the stereochemistry of the oxime functionality and its influence on the compound's physical and chemical properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of **9-Anthraldoxime** is essential for its effective application in research and development.

Table 1: Physicochemical Properties of 9-Anthraldoxime

| Property | Value | Source |
|-------------------|------------------------------------|--------|
| Molecular Formula | C ₁₅ H ₁₁ NO | [3][4] |
| Molecular Weight | 221.25 g/mol | [3][5] |
| Melting Point | 162-164 °C (predominantly syn) | [4][5] |
| Appearance | White to off-white powder | [4] |

Spectroscopic Data

While a comprehensive public database of the complete NMR and IR spectra for **9-Anthraldoxime** is not readily available, the following table outlines the expected characteristic signals based on the known spectra of its precursor, 9-anthraldehyde, and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for 9-Anthraldoxime

| Spectroscopy | Characteristic Signals |
|---------------------|--|
| ¹ H NMR | Aromatic protons (anthracene core): multiplet, ~7.5-8.6 ppm; Aldoxime proton (-CH=NOH): singlet, ~8.2-8.5 ppm; Hydroxyl proton (-OH): broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³ C NMR | Aromatic carbons: multiple signals in the range of ~125-135 ppm; Carbonyl carbon (C=N): ~150-160 ppm. |
| IR Spectroscopy | O-H stretch (hydroxyl group): broad band, ~3200-3600 cm ⁻¹ ; C=N stretch (oxime): medium band, ~1650 cm ⁻¹ ; C-H stretch (aromatic): sharp bands, ~3000-3100 cm ⁻¹ ; C=C stretch (aromatic): sharp bands, ~1450-1600 cm ⁻¹ . |

Synthesis of 9-Anthraldoxime: From Classical Methods to Modern Innovations

The preparation of **9-Anthraldoxime** can be approached through various synthetic routes, ranging from the traditional condensation reaction to more contemporary, milder methodologies.

The Classical Approach: Condensation of 9-Anthraldehyde with Hydroxylamine

The most established and straightforward method for synthesizing **9-Anthraldoxime** involves the reaction of 9-anthraldehyde with hydroxylamine. This reaction is a classic example of the formation of an oxime from an aldehyde.

Caption: Classical synthesis of **9-Anthraldoxime**.

- **Preparation of the Reagent:** In a suitable reaction flask, dissolve hydroxylamine hydrochloride in a 50% ethanolic pyridine solution. This step is crucial as it neutralizes the hydrochloride, liberating the free hydroxylamine necessary for the reaction.
- **Reaction Setup:** To the freshly prepared hydroxylamine solution, add 9-anthraldehyde.
- **Reaction Execution:** Heat the resulting mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography.
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature. The product, **9-Anthraldoxime**, will precipitate out of the solution.
- **Purification:** Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a product of high purity. This procedure predominantly yields the anti-isomer with a melting point of 218-220 °C.[6]

Modern Synthetic Strategies

Recent advancements in synthetic methodology have led to the development of alternative routes for the preparation of **9-Anthraldoxime**, often under milder and more environmentally

friendly conditions.

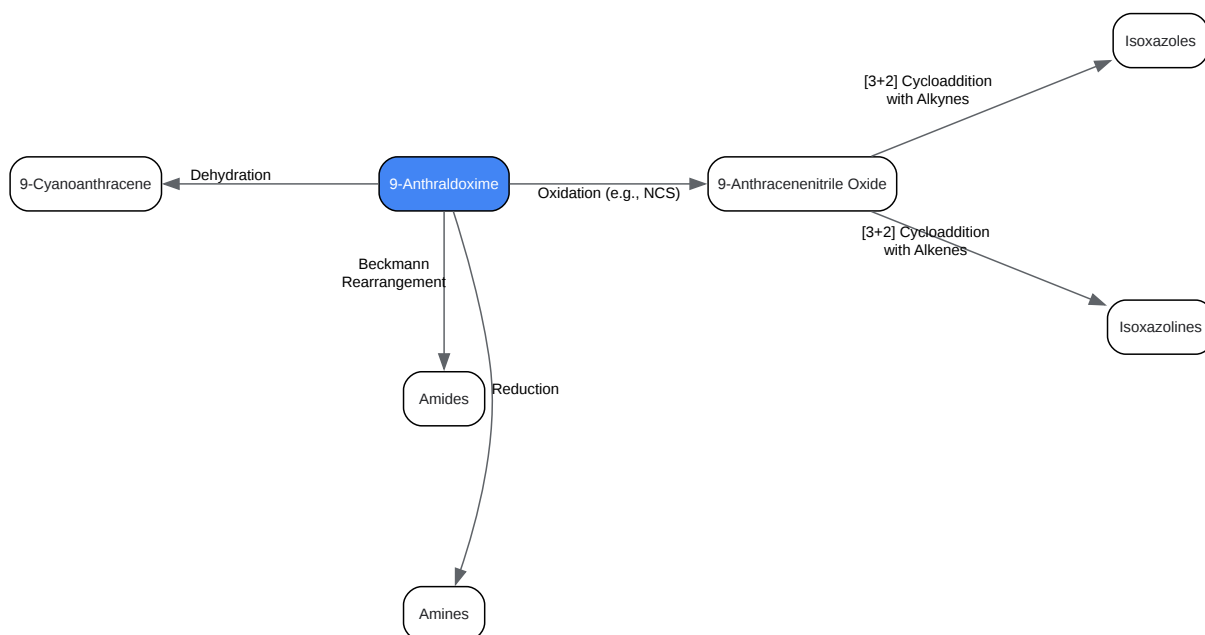
One innovative approach involves the treatment of 9-methylanthracene with N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (TBN) in the presence of a copper(II) acetate catalyst. This reaction proceeds in acetonitrile at 80 °C and yields **9-Anthraldoxime** in good yield (85%).^[6]

Another modern method utilizes the aerobic oxidation of anthracen-9-ylmethanamine. This process employs a specific catalyst system in water, with oxygen serving as a green oxidant, to produce the anti-isomer of **9-Anthraldoxime** in excellent yield (89%).^[6]

Key Applications in Synthetic Chemistry

The utility of **9-Anthraldoxime** extends far beyond its existence as a stable organic molecule. It is a versatile precursor for a variety of important chemical transformations.

Diagram of Key Synthetic Transformations



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Caption: Key synthetic transformations of **9-Anthraldoxime**.

- Synthesis of Isoxazoles and Isoxazolines: As previously mentioned, **9-Anthraldoxime** is a ready precursor to 9-anthracenenitrile oxide, a stable 1,3-dipole. This intermediate readily undergoes [3+2] cycloaddition reactions with alkynes and alkenes to afford a diverse range of substituted isoxazoles and isoxazolines, respectively.[1] These heterocyclic motifs are prevalent in many biologically active molecules and pharmaceutical agents.[6]
- Formation of 9-Cyanoanthracene: The dehydration of **9-Anthraldoxime**, particularly the anti-isomer upon heating with acetic anhydride, provides a direct route to 9-cyanoanthracene.[6]

- Beckmann Rearrangement: Under acidic conditions, **9-Anthraldoxime** can undergo the Beckmann rearrangement to yield the corresponding N-substituted amide.
- Reduction to Amines: The oxime functionality can be reduced using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to produce the corresponding primary amine, 9-aminomethylantracene.

Conclusion

9-Anthraldoxime stands as a testament to the enduring importance of fundamental organic molecules in the advancement of chemical synthesis. From its initial characterization in the early 20th century to its current role as a versatile synthetic intermediate, its journey highlights the continuous evolution of synthetic chemistry. For researchers in drug discovery, materials science, and synthetic methodology, a thorough understanding of the history, properties, and reactivity of **9-Anthraldoxime** provides a powerful tool for the design and construction of novel molecular architectures with diverse functionalities.

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